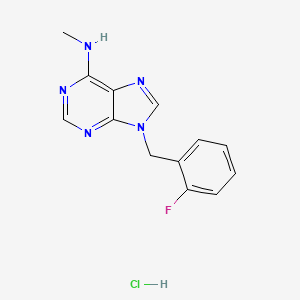
Fluorescein 6-isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein 6-isothiocyanate is a derivative of fluorescein, a synthetic organic compound used extensively as a fluorescent tracer in various scientific applications. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the fluorescein molecule, which allows it to react with amine and sulfhydryl groups on proteins and other biomolecules . This compound is widely used in the fields of biochemistry, molecular biology, and medical diagnostics due to its ability to form stable conjugates with biomolecules, enabling their detection and analysis through fluorescence techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorescein 6-isothiocyanate can be synthesized through the reaction of fluorescein with thiophosgene or other isothiocyanate-generating reagents. The reaction typically involves the following steps:
Formation of Fluorescein: Fluorescein is synthesized by the condensation of resorcinol with phthalic anhydride in the presence of a zinc chloride catalyst.
Isothiocyanate Formation: The fluorescein is then reacted with thiophosgene or a similar reagent to introduce the isothiocyanate group at the 6-position of the fluorescein molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescein 6-isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group reacts with nucleophiles such as amines and thiols to form thiourea and dithiocarbamate derivatives.
Conjugation Reactions: It forms stable conjugates with proteins, peptides, and other biomolecules through covalent bonding with primary amines.
Common Reagents and Conditions:
Nucleophiles: Primary amines and thiols are commonly used nucleophiles.
Reaction Conditions: The reactions are typically carried out in aqueous or organic solvents under mild conditions (room temperature to 37°C) to preserve the integrity of the biomolecules.
Major Products: The major products of these reactions are fluorescein-labeled biomolecules, which are used in various analytical and diagnostic applications .
Applications De Recherche Scientifique
Fluorescein 6-isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe for studying chemical reactions and molecular interactions.
Industry: It is used in the development of fluorescent dyes and markers for various industrial applications.
Mécanisme D'action
The mechanism of action of fluorescein 6-isothiocyanate involves its ability to form covalent bonds with primary amines and thiols on biomolecules. The isothiocyanate group reacts with the nucleophilic sites on proteins and other biomolecules, forming stable thiourea or dithiocarbamate linkages . This covalent attachment allows the labeled biomolecules to be detected and analyzed using fluorescence-based techniques .
Comparaison Avec Des Composés Similaires
Fluorescein 5-isothiocyanate: Another isomer of fluorescein isothiocyanate, differing in the position of the isothiocyanate group.
Alexa Fluor 488: A derivative of fluorescein with enhanced photostability and fluorescence intensity.
DyLight 488: Another fluorescein derivative designed for greater photostability and brightness.
Uniqueness: Fluorescein 6-isothiocyanate is unique due to its specific reactivity with nucleophiles and its ability to form stable conjugates with biomolecules. Its fluorescence properties, including excitation and emission wavelengths, make it suitable for a wide range of applications in biological and chemical research .
Propriétés
Numéro CAS |
1173-43-9 |
|---|---|
Formule moléculaire |
C21H11NO5S |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)14-4-1-11(22-10-28)7-17(14)21(25)26/h1-9,23H,(H,25,26) |
Clé InChI |
IRZWHILMNSFEAF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
SMILES canonique |
C1=CC(=C(C=C1N=C=S)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
| 27072-45-3 | |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Diethylsulfamoyl)-2-hydroxybenzoic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1226239.png)

![2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-(1-adamantyl)acetate](/img/structure/B1226246.png)

![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide](/img/structure/B1226250.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)








